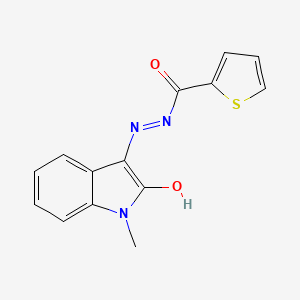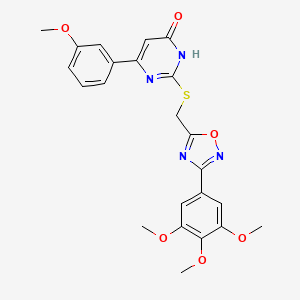![molecular formula C13H13N3O B2535656 N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide CAS No. 2361657-88-5](/img/structure/B2535656.png)
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been shown to inhibit the activity of COX-2 by binding to the enzyme's active site and preventing the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition to its inhibition of COX-2, N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has also been shown to inhibit the activity of other enzymes and proteins, including 5-lipoxygenase and nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, allowing researchers to study the effects of these molecules in a controlled environment. However, one limitation of using N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in the treatment of inflammatory diseases, and the study of its effects on other enzymes and proteins in the body. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide and its potential side effects.
Synthesemethoden
The synthesis of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide involves the reaction of 1-methylpyrazole with 3-bromobenzaldehyde, followed by the addition of prop-2-enamide. The resulting compound is then purified through recrystallization to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and proteins. For example, N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[3-(1-methylpyrazol-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)15-12-6-4-5-10(7-12)11-8-14-16(2)9-11/h3-9H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWSZFKGIFBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)
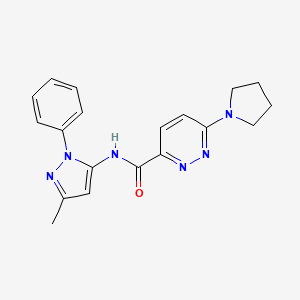
![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)
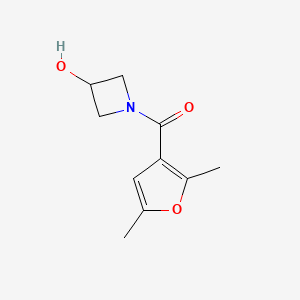
![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)
![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)

![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2535587.png)
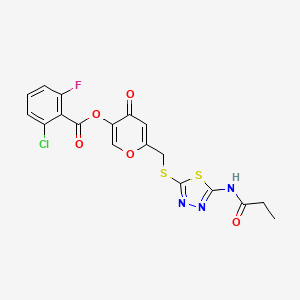
![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)
